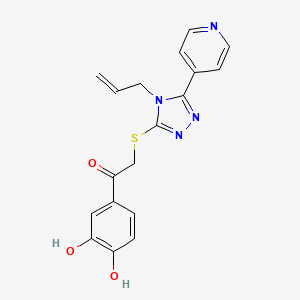
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-((4-氯苄基)氧基)苯基)-N'-(3-甲氧基亚苄基)-1H-吡唑-3-羧酰肼是一种复杂的有机化合物,在各个科学研究领域引起了关注。这种化合物以其独特的结构为特征,其中包括吡唑环、氯苄基和甲氧基亚苄基部分。
准备方法
合成路线和反应条件
5-(4-((4-氯苄基)氧基)苯基)-N'-(3-甲氧基亚苄基)-1H-吡唑-3-羧酰肼的合成通常涉及多个步骤,从中间体的制备开始。一种常见的合成路线包括以下步骤:
吡唑环的形成: 这可以通过肼与β-二酮在酸性条件下的反应来实现。
氯苄基的引入: 该步骤涉及吡唑中间体与4-氯苄基氯在碱(如碳酸钾)存在下的反应。
甲氧基亚苄基部分的形成: 这通常通过使氯苄基化的吡唑与3-甲氧基苯甲醛在酸催化剂存在下反应来完成。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大,并针对产率和纯度进行了优化。使用连续流动反应器和自动化合成平台可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
5-(4-((4-氯苄基)氧基)苯基)-N'-(3-甲氧基亚苄基)-1H-吡唑-3-羧酰肼可以发生各种化学反应,包括:
氧化: 这种化合物可以使用高锰酸钾或三氧化铬等试剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行。
取代: 亲核取代反应可能发生,特别是在氯苄基处,使用胺或硫醇等亲核试剂。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 在诸如三乙胺之类的碱存在下,胺等亲核试剂。
形成的主要产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成具有各种官能团的取代衍生物。
科学研究应用
5-(4-((4-氯苄基)氧基)苯基)-N'-(3-甲氧基亚苄基)-1H-吡唑-3-羧酰肼在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其潜在的治疗作用以及作为药物开发的先导化合物。
工业: 用于开发新材料以及作为各种化学反应的催化剂。
作用机制
5-(4-((4-氯苄基)氧基)苯基)-N'-(3-甲氧基亚苄基)-1H-吡唑-3-羧酰肼的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可以与酶或受体结合,调节其活性并导致各种生物学效应。例如,它可能会抑制参与细胞增殖的某些酶的活性,从而表现出抗癌特性。
相似化合物的比较
类似化合物
- 5-(4-((4-氯苄基)氧基)苯基)-N'-(3-乙氧基亚苄基)-1H-吡唑-3-羧酰肼
- 5-(4-((4-氯苄基)氧基)苯基)-N'-(3-羟基亚苄基)-1H-吡唑-3-羧酰肼
独特性
与类似化合物相比,5-(4-((4-氯苄基)氧基)苯基)-N'-(3-甲氧基亚苄基)-1H-吡唑-3-羧酰肼的独特之处在于甲氧基的存在,这会影响其化学反应性和生物活性。甲氧基可以增强化合物与特定分子靶点的相互作用能力,从而可能导致其应用中的功效得到改善。
属性
CAS 编号 |
634896-45-0 |
|---|---|
分子式 |
C25H21ClN4O3 |
分子量 |
460.9 g/mol |
IUPAC 名称 |
3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H21ClN4O3/c1-32-22-4-2-3-18(13-22)15-27-30-25(31)24-14-23(28-29-24)19-7-11-21(12-8-19)33-16-17-5-9-20(26)10-6-17/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-15+ |
InChI 键 |
AXBYEHNEDSGINO-JFLMPSFJSA-N |
手性 SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
规范 SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](3-fluoro-4-methoxyphenyl)methanone](/img/structure/B12019631.png)

![5-(3,4-Dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019648.png)

![[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate](/img/structure/B12019672.png)

![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12019685.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019689.png)
![(5E)-2-(4-ethoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019692.png)
![3,4-dichloro-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12019693.png)


